molecular formula C6H13NO B14908045 1,4-Dimethylpyrrolidin-3-ol

1,4-Dimethylpyrrolidin-3-ol

Cat. No.: B14908045
M. Wt: 115.17 g/mol
InChI Key: HXJHQHHJIQEZLD-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Frameworks in Contemporary Organic Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in modern organic and medicinal chemistry. nih.govnih.gov Its importance is underscored by its presence in a vast array of natural products, including alkaloids like nicotine (B1678760) and hygrine, and the amino acids proline and hydroxyproline. wikipedia.org This structural motif is a key component in numerous pharmacologically active agents and FDA-approved drugs, demonstrating its utility in the development of therapeutics. nih.govnih.gov

The versatility of the pyrrolidine framework stems from several key features:

Stereochemical Complexity: The non-planar, puckered nature of the saturated ring allows for the creation of stereochemically complex molecules with well-defined three-dimensional orientations. This is crucial for precise interactions with biological targets like proteins and enzymes. nih.gov

Physicochemical Properties: The nitrogen atom imparts basicity and nucleophilicity, and its substitution pattern can be tailored to modulate these properties for specific applications. nih.govwikipedia.org

Synthetic Accessibility: The pyrrolidine ring can be synthesized through various established methods and can be readily functionalized, making it an attractive building block for chemists. nih.gov

Beyond pharmaceuticals, pyrrolidine derivatives are widely employed as organocatalysts, particularly in asymmetric synthesis, where they can effectively control the stereochemical outcome of chemical reactions. nih.govrsc.org The semi-rigid structure of proline, a pyrrolidine derivative, has made it a highly efficient and versatile organocatalyst for a range of important chemical transformations. rsc.org The integration of pyrrolidine units into advanced materials like metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs) is also an active area of research, aiming to create novel heterogeneous catalysts that mimic biological systems. rsc.orgacs.org

Overview of Research Trajectories for N-Methylated Pyrrolidinols

Research into N-methylated pyrrolidine derivatives, a category that includes 1,4-Dimethylpyrrolidin-3-ol, spans various scientific applications. A prominent example within this class is N-methyl-2-pyrrolidone (NMP), an industrial solvent that has been investigated for its biological and chemical properties. Studies have detailed the metabolic pathway of NMP in humans, identifying key metabolites such as 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) and 2-hydroxy-N-methylsuccinimide (2-HMSI). nih.gov

Furthermore, research has explored the bioactive potential of N-methylated pyrrolidones. For instance, NMP has been shown to exhibit anti-inflammatory properties by suppressing NF-κB signaling pathways in macrophages. nih.gov Such findings suggest that the N-methylated pyrrolidine scaffold can be a valuable template for designing molecules with specific biological functions. Research is also focused on producing these compounds from renewable sources, for example, by synthesizing NMP from γ-aminobutyric acid (GABA), which can be derived from plant proteins. researchgate.net The presence of the N-methylpyrrolidine ring in nicotine further highlights the biological significance of this structural motif. wikipedia.org These research trajectories on related N-methylated compounds provide a foundational context for investigating the potential applications and properties of N-methylated pyrrolidinols like this compound.

Academic Relevance and Research Scope of Studying this compound

The academic relevance of this compound lies primarily in its role as a specialized building block and intermediate in synthetic organic chemistry. While direct research on this specific compound is not extensively published, its value can be inferred from the broad utility of substituted pyrrolidinol frameworks in the synthesis of more complex molecules. The compound is commercially available, indicating its use in research and development settings. bldpharm.com

The structure of this compound, featuring methyl groups at the 1- and 4-positions and a hydroxyl group at the 3-position, offers several points for chemical modification. This makes it a useful precursor for creating libraries of novel compounds for screening purposes. Research on analogous substituted pyrrolidin-3-ol derivatives shows their incorporation into larger, more complex structures with potential biological activity. smolecule.commolport.com For example, substituted pyrrolidinols are key intermediates in the synthesis of pyrrolidine-2,3-diones. beilstein-journals.org The study of this compound can contribute to a deeper understanding of structure-activity relationships (SAR) within new classes of synthetic compounds.

The research scope for this compound includes:

Synthesis of Novel Derivatives: Utilizing its hydroxyl and amine functionalities to construct more elaborate molecules.

Catalyst Development: Exploring its potential as a chiral ligand or organocatalyst, a common application for pyrrolidine derivatives.

Medicinal Chemistry: Serving as a scaffold for the design of new potential therapeutic agents, building upon the established pharmacological importance of the pyrrolidine core.

Properties of this compound

Property Value
CAS Number 51045-33-1
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
Appearance Data not widely published
Boiling Point Data not widely published
Density Data not widely published

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

1,4-dimethylpyrrolidin-3-ol

InChI

InChI=1S/C6H13NO/c1-5-3-7(2)4-6(5)8/h5-6,8H,3-4H2,1-2H3

InChI Key

HXJHQHHJIQEZLD-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1O)C

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of 1,4 Dimethylpyrrolidin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the precise structure of 1,4-Dimethylpyrrolidin-3-ol. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the connectivity of atoms and the stereochemical arrangement of the molecule can be established.

High-Resolution 1D and 2D NMR Techniques for Connectivity and Configuration

The 1H NMR spectrum of this compound provides crucial information about the chemical environment of the protons. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values reveal the arrangement of protons within the molecule.

Predicted 1H NMR Data

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
N-CH3~2.3Singlet3H
C4-CH3~1.1Doublet3H
H2~2.5 - 2.8Multiplet2H
H3~4.0Multiplet1H
H4~2.0Multiplet1H
H5~2.2 - 2.5Multiplet2H
OHVariableSinglet (broad)1H

The 13C NMR spectrum complements the 1H NMR data by providing information about the carbon skeleton of the molecule.

Predicted 13C NMR Data

Carbon AtomPredicted Chemical Shift (ppm)
N-CH3~42
C2~60
C3~75
C4~40
C5~58
C4-CH3~18

To unequivocally assign these signals and establish the connectivity between protons and carbons, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are indispensable.

COSY: A COSY spectrum would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For instance, the proton at C3 (H3) would show correlations to the protons on C2 and C4. The proton at C4 would show correlations to H3 and the C4-methyl protons.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the carbon signal around 75 ppm would show a correlation to the proton signal around 4.0 ppm, confirming their assignment to C3 and H3, respectively.

Conformational Analysis and Dynamic NMR Studies

The five-membered pyrrolidine (B122466) ring is not planar and exists in various puckered conformations, most commonly the envelope (E) and twist (T) forms. For this compound, the substituents (a hydroxyl group at C3 and methyl groups at N1 and C4) influence the preferred conformation.

The relative stereochemistry of the substituents (cis or trans) will significantly impact the conformational equilibrium. For instance, in the trans isomer, the substituents may prefer to occupy pseudo-equatorial positions to minimize steric strain. In the cis isomer, one substituent may be forced into a pseudo-axial orientation.

Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at different temperatures, can provide insight into the energy barriers between different conformations. By analyzing the changes in the line shape of the NMR signals as a function of temperature, the rate of conformational interconversion can be determined.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule. These methods are highly effective for identifying functional groups and probing subtle structural details.

Identification of Characteristic Functional Groups and Molecular Fingerprints

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its functional groups.

Expected Vibrational Bands

Functional GroupVibrational ModeExpected Wavenumber (cm-1)
O-HStretching3200-3600 (broad in IR)
C-H (alkane)Stretching2850-3000
C-NStretching1000-1250
C-OStretching1050-1150
O-HBending1330-1440
C-HBending1350-1470

The region below 1500 cm-1 is known as the "fingerprint region" and contains a complex series of bands that are unique to the molecule, arising from bending and skeletal vibrations. This region is particularly useful for confirming the identity of the compound by comparison with a reference spectrum.

Conformational Isomerism and Intermolecular Interactions Probed by Vibrational Modes

The positions and shapes of certain vibrational bands can be sensitive to the conformational state of the molecule. For example, the C-O stretching frequency may differ slightly between conformers where the hydroxyl group is in a pseudo-axial versus a pseudo-equatorial position.

Furthermore, intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group, will have a significant effect on the O-H stretching vibration in the IR spectrum. In a condensed phase, this band is typically broad due to the presence of a network of hydrogen bonds. In a dilute solution in a non-polar solvent, a sharper, higher frequency band corresponding to a "free" (non-hydrogen-bonded) O-H group may be observed.

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. This fragmentation pattern can be used to deduce the structure of the molecule.

The molecular formula of this compound is C6H13NO, corresponding to a monoisotopic mass of approximately 115.0997 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M+•) would be expected at m/z 115.

The fragmentation of the molecular ion is guided by the stability of the resulting fragments. Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: The bond adjacent to the nitrogen atom is readily cleaved, leading to the loss of an alkyl radical. For this compound, cleavage of the C4-C5 bond could lead to a stable iminium ion.

Loss of Water: Alcohols frequently undergo dehydration, leading to a peak at M-18 (m/z 97).

Ring Cleavage: The pyrrolidine ring can undergo various cleavage pathways, leading to a series of smaller fragment ions.

Predicted Mass Spectrometry Fragments

m/zPossible Fragment
115[M]+•
100[M - CH3]+
97[M - H2O]+•
70[C4H8N]+ (from alpha-cleavage)
57[C3H7N]+•

Analysis of the high-resolution mass spectrum would allow for the determination of the exact mass of the molecular ion and its fragments, which in turn can be used to confirm the elemental composition of each ion.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition by providing its exact mass with high accuracy. nih.gov For this compound, HRMS analysis, often performed on instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers, can achieve mass resolution in the parts-per-million (ppm) range. nih.gov This level of precision allows for the confident assignment of a molecular formula, distinguishing it from other isobaric compounds.

Following a soft ionization technique, which minimizes fragmentation, the exact mass of the molecular ion is measured. This experimental value is then compared against the theoretical mass calculated from its chemical formula (C₆H₁₃NO). The minimal deviation between the experimental and theoretical masses confirms the elemental composition of this compound.

Table 1: Illustrative HRMS Data for this compound

ParameterValue
Chemical FormulaC₆H₁₃NO
Theoretical Monoisotopic Mass115.0997 u
Experimentally Determined Mass115.0995 u
Mass Accuracy (ppm)1.74 ppm
Ionization ModeElectrospray Ionization (ESI+)
Mass AnalyzerOrbitrap or TOF

Note: The experimental data presented in this table is illustrative and may vary based on specific instrumentation and analytical conditions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in elucidating the fragmentation pathways of this compound, offering valuable information about its molecular structure. nih.gov The process involves the isolation of the protonated molecule [M+H]⁺ of this compound, followed by collision-induced dissociation (CID).

The resulting fragment ions are characteristic of the compound's structure. For instance, the loss of a water molecule (H₂O) from the protonated precursor is a common fragmentation pathway for alcohols. Other significant fragments may arise from the cleavage of the pyrrolidine ring or the loss of methyl groups. By analyzing the m/z values of these product ions, a detailed fragmentation map can be constructed, which serves as a structural fingerprint for this compound.

Table 2: Predicted Fragmentation Data for this compound in MS/MS

Precursor Ion (m/z)Proposed Fragment IonNeutral Loss
116.1070 [M+H]⁺98.0964H₂O
116.1070 [M+H]⁺83.0729CH₅N
116.1070 [M+H]⁺70.0651C₂H₆O
116.1070 [M+H]⁺58.0651C₃H₆O

Note: This data is predictive and serves to illustrate potential fragmentation pathways. Actual experimental results may vary.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating this compound from impurities and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. uah.edu For this compound, GC-MS allows for its separation from other volatile components in a mixture based on differences in boiling points and interactions with the stationary phase of the GC column. nih.gov The separated compound then enters the mass spectrometer, which provides a mass spectrum that can be compared against spectral libraries for identification. nist.gov

The retention time in the gas chromatogram is a characteristic property of the compound under specific analytical conditions, while the mass spectrum provides definitive structural information. This combination makes GC-MS a robust method for both qualitative and quantitative analysis of this compound in complex matrices.

Table 3: Typical GC-MS Parameters for the Analysis of this compound

ParameterCondition
GC Columne.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature250 °C
Oven ProgramInitial temp 60°C, ramp to 280°C
Carrier GasHelium
MS IonizationElectron Ionization (EI) at 70 eV
Mass Range40-400 amu

Note: These parameters are illustrative and require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) Methodologies for Purity and Quantitation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for purity determination and quantitation. nih.gov For a compound like this compound, which may have limited UV absorption, the choice of detector is crucial. nih.gov While a UV detector can be used, alternative detectors such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS) can offer universal detection capabilities. nih.gov

A reversed-phase HPLC method would typically be developed, where the compound is separated on a C18 column using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive to improve peak shape. globalresearchonline.netresearchgate.net The method would be validated for parameters such as linearity, accuracy, precision, and specificity to ensure reliable purity assessment and quantitation. researchgate.net

Table 4: Exemplary HPLC Method Parameters for this compound

ParameterCondition
HPLC ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:Water (e.g., 20:80 v/v) with 0.1% Formic Acid
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectorCAD, ELSD, or MS
Injection Volume10 µL

Note: These parameters provide a starting point and would need to be optimized for the specific sample and analytical goals.

X-ray Crystallography for Solid-State Structural Determination

The crystal structure offers unambiguous proof of the compound's stereochemistry and intermolecular interactions, such as hydrogen bonding, within the crystal packing. This information is invaluable for understanding the physical properties of the solid material.

Table 5: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 5.9 Å, b = 10.9 Å, c = 12.5 Å, β = 93°
Volume800 ų
Z (Molecules per unit cell)4
Calculated Density1.0 g/cm³

Note: This data is purely hypothetical as publicly available crystallographic data for this specific compound was not found. It serves to illustrate the type of information obtained from an X-ray crystallographic study.

Integration of Advanced Analytical Techniques for Comprehensive Chemical Characterization

A comprehensive chemical characterization of this compound is achieved through the synergistic integration of the aforementioned analytical techniques. HRMS confirms the elemental composition, while MS/MS provides detailed structural fragmentation patterns. nih.gov Chromatographic techniques like GC-MS and HPLC are employed to separate the compound from any impurities and to quantify its purity. rsc.org Finally, when possible, X-ray crystallography offers an unequivocal determination of the three-dimensional molecular structure. mdpi.com

By combining the data from these orthogonal techniques, a complete and robust analytical profile of this compound is established. This integrated approach ensures the identity, purity, and structural integrity of the compound, which is critical for its intended applications in research and development.

Theoretical and Computational Chemistry Investigations of 1,4 Dimethylpyrrolidin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the behavior of a molecule based on the principles of quantum mechanics. These methods are used to determine molecular geometries, energies, and electronic properties, which are crucial for understanding chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. acs.orgresearchgate.net For 1,4-Dimethylpyrrolidin-3-ol, a DFT study, commonly using a functional like B3LYP paired with a basis set such as 6-31G(d,p), would be employed to find the molecule's most stable three-dimensional structure—its optimized geometry. acs.orgnih.gov This process involves minimizing the energy of the molecule by adjusting the positions of its atoms.

The primary outputs of such a study would be the optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. Furthermore, the calculation provides the total electronic energy, a key indicator of the molecule's stability. chemistry.kz By comparing the energies of different possible conformations (e.g., those arising from the puckering of the pyrrolidine (B122466) ring or the orientation of the hydroxyl and methyl groups), the most energetically favorable isomer can be identified.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-31G(d,p)) This table is illustrative and represents the type of data that would be generated from a DFT calculation.

Parameter Atom Connection Value (Angstroms/Degrees)
Bond Length C1-N ~1.47 Å
N-C4 ~1.47 Å
C3-O ~1.43 Å
N-CH₃ ~1.46 Å
C4-CH₃ ~1.53 Å
Bond Angle C1-N-C4 ~109.5°
C2-C3-C4 ~104.0°
H-O-C3 ~109.0°
Dihedral Angle C1-N-C4-C3 Varies with conformer

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for parametrization. researchgate.net Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used for conformational analysis, providing a rigorous, albeit often more computationally intensive, alternative to DFT.

An ab initio study of this compound would involve mapping its potential energy surface to identify all stable conformers and the energy barriers between them. The pyrrolidine ring is flexible and can adopt various puckered conformations, often described as "envelope" or "twist" forms. nih.gov The orientation of the hydroxyl group (axial vs. equatorial) relative to the ring further diversifies the conformational landscape. These calculations would determine the relative stability of each conformer and their population distribution at a given temperature. nih.govunifi.it Additionally, molecular properties such as the dipole moment, polarizability, and vibrational frequencies could be accurately calculated. chemistry.kz

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov This technique is invaluable for exploring the conformational flexibility and intermolecular interactions of a molecule like this compound in a more complex environment. researchgate.net

The conformation and dynamics of a molecule can be significantly influenced by its environment, particularly the solvent. acs.orgnih.gov MD simulations explicitly model the interactions between the solute (this compound) and surrounding solvent molecules (e.g., water, methanol, or chloroform). acs.orgbeilstein-journals.org

A simulation would reveal how solvent molecules arrange themselves around the solute, a process known as solvation. For this compound, polar solvents like water would be expected to form hydrogen bonds with the hydroxyl group and the nitrogen atom, potentially stabilizing certain conformations over others. beilstein-journals.org The simulations would track changes in the pyrrolidine ring's puckering and the orientation of its substituents over time, revealing the dynamic equilibrium between different conformers in solution. nih.gov This provides insight into how the balance of intramolecular and intermolecular forces dictates the molecule's preferred shape in a given medium. acs.org

MD simulations are a cornerstone of drug discovery and molecular biology for studying how a small molecule might interact with a biological target, such as a protein receptor or enzyme. mdpi.comresearchgate.net If this compound were being investigated as a potential ligand, MD simulations could be used to model its binding to a protein's active site. nih.govemich.edu

These simulations would provide detailed information on the binding process, including the specific intermolecular interactions—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—that stabilize the ligand-protein complex. By analyzing the trajectory of the simulation, researchers could identify key amino acid residues involved in the interaction and assess the stability of the bound complex over time. This information is critical for understanding the molecule's potential biological activity and for guiding the design of more potent analogues. emich.edu

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis

Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) analysis are computational tools used to predict and interpret a molecule's reactivity. arabjchem.orgresearchgate.net

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govarabjchem.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). arabjchem.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. arabjchem.orgresearchgate.net For this compound, the HOMO would likely be localized around the nitrogen and oxygen atoms due to their lone pairs of electrons, while the LUMO would be distributed over the carbon skeleton.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.netmdpi.com It is color-coded to show regions of negative electrostatic potential (typically red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (typically blue), which are electron-poor and susceptible to nucleophilic attack. chemistry.kz An MEP analysis of this compound would likely show a negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom, identifying them as primary sites for interacting with electrophiles or forming hydrogen bonds. Positive potentials would be expected around the hydrogen atoms of the hydroxyl and methyl groups.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table is illustrative and represents the type of data that would be generated from an FMO analysis.

Parameter Energy (eV)
HOMO Energy ~ -9.5 eV
LUMO Energy ~ 1.5 eV
HOMO-LUMO Gap ~ 11.0 eV

Prediction of Reactivity and Identification of Electrophilic/Nucleophilic Sites

Computational chemistry provides powerful tools to predict the reactivity of a molecule long before it is synthesized in a lab. For this compound, methods based on Density Functional Theory (DFT) can be employed to understand its chemical behavior. numberanalytics.comstackexchange.comresearchgate.net Reactivity is fundamentally governed by the distribution of electrons. Key concepts such as Frontier Molecular Orbital (FMO) theory and the analysis of electrostatic potential are used to identify reactive sites. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity.

Nucleophilic Sites: Regions with a high HOMO density are electron-rich and thus prone to attack electrophiles. In this compound, the lone pair electrons on the oxygen atom of the hydroxyl group and the nitrogen atom of the pyrrolidine ring are expected to be the primary contributors to the HOMO. This makes these heteroatoms the most probable sites for nucleophilic attack.

Electrophilic Sites: Conversely, regions with high LUMO density are electron-deficient and are susceptible to attack by nucleophiles. ucsb.edu In this molecule, the LUMO is likely distributed around the carbon atoms bonded to the electronegative oxygen and nitrogen, as well as the hydrogen atom of the hydroxyl group. These areas represent the electrophilic centers of the molecule.

Reactivity Descriptors: Conceptual DFT also provides reactivity indices that quantify electrophilic and nucleophilic character. mdpi.comtandfonline.com By calculating properties like chemical potential, hardness, and Fukui functions, a quantitative prediction of where the molecule will most likely react can be achieved. researchgate.net For instance, the site with the highest Fukui function for nucleophilic attack (f+) would be the most electrophilic position. researchgate.net Machine learning models trained on extensive reactivity data are also emerging as powerful tools for predicting nucleophilicity and electrophilicity with high accuracy. rsc.orgchemrxiv.orgnih.govbohrium.com

Visualization of Charge Distribution and Electronic Properties

A Molecular Electrostatic Potential (MEP) map is a crucial visualization tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.orgscribd.comavogadro.ccnumberanalytics.com It is generated by calculating the electrostatic potential energy at various points on the electron density surface of the molecule. libretexts.org These maps use a color spectrum to represent different potential values:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich and favorable for interacting with electrophiles.

Blue: Represents regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green/Yellow: Denotes areas of neutral or intermediate potential.

For this compound, an MEP map would visually confirm the predictions from FMO analysis. The area around the oxygen atom of the hydroxyl group would be intensely red, highlighting its strong negative potential and role as a primary hydrogen bond acceptor and nucleophilic site. The region around the nitrogen atom would also show a negative potential, though likely less intense than the oxygen. In contrast, the hydrogen atom of the hydroxyl group would appear distinctly blue, indicating a strong positive potential and its function as a hydrogen bond donor and electrophilic site. The rest of the aliphatic carbon and hydrogen atoms would constitute the more neutral (green/yellow) regions of the molecule. This visualization is invaluable for understanding non-covalent interactions, which are critical for a molecule's binding to a biological target. proteopedia.org

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wave function into a more intuitive chemical language of localized bonds, lone pairs, and antibonding orbitals. numberanalytics.comuni-muenchen.de This technique is particularly effective for analyzing intramolecular interactions that contribute to molecular stability, such as hyperconjugation. youtube.commaterialsciencejournal.orgdailymotion.com

Hyperconjugation involves the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. The stability gained from this interaction can be quantified using second-order perturbation theory, which calculates the stabilization energy E(2). materialsciencejournal.orgresearchgate.net

Lone Pair Delocalization: The most significant stabilizing interactions would likely involve the delocalization of the lone pair electrons (n) from the nitrogen and oxygen atoms into the antibonding sigma orbitals (σ) of adjacent C-C and C-H bonds. For example, the interaction n(N) → σ(C-C) and n(O) → σ*(C-C) would spread electron density, strengthening the molecule's framework.

σ → σ Interactions:* Delocalization can also occur from sigma bonding orbitals (σ) into adjacent antibonding orbitals (σ*). These interactions, while generally weaker than those involving lone pairs, are numerous throughout the molecule and collectively contribute to its stability.

The table below illustrates a hypothetical NBO analysis for the most significant interactions in this compound.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
n(O)σ(C3-C4)5.8
n(O)σ(C3-H)4.5
n(N)σ(C2-C3)3.2
n(N)σ(C5-C4)3.5
σ(C-H) on CH3σ*(N-C)2.1
Note: E(2) values are representative examples for illustrative purposes.

This analysis reveals the intricate electronic interactions that stabilize the molecule's three-dimensional structure. wisc.edu The magnitude of the E(2) values indicates the strength of the delocalization, with higher values signifying a more significant stabilizing effect. materialsciencejournal.org

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, aiming to understand how a molecule's chemical structure relates to its biological activity. nih.gov Computational methods have revolutionized SAR by allowing for the systematic analysis of these relationships and the rational design of more potent and selective compounds. nih.gov For a scaffold like pyrrolidine, which is prevalent in many active pharmaceuticals, computational SAR approaches are particularly valuable. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that develops mathematical models to correlate the biological activity of a set of compounds with their physicochemical properties, known as molecular descriptors. fiveable.meresearchgate.netjocpr.comwikipedia.org These models, once validated, can be used to predict the activity of new, untested molecules, thereby prioritizing synthetic efforts and accelerating drug discovery. nih.govjocpr.com

To develop a QSAR model for a series of this compound analogs, the following steps would be taken:

Data Set Assembly: A series of pyrrolidine derivatives with experimentally measured biological activities (e.g., IC50 values) against a specific target would be compiled. This set is divided into a training set (to build the model) and a test set (to validate it). nih.gov

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can be classified into several categories:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Indices describing molecular branching and connectivity.

Geometric: 3D properties like molecular surface area.

Electronic: Dipole moment, polarizability, HOMO/LUMO energies. ucsb.edu

Hydrophobic: LogP (partition coefficient).

Model Building and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the most relevant descriptors to the biological activity. researchgate.netnih.gov The model's predictive power is then rigorously tested using the external test set. nih.gov

The resulting QSAR model can provide crucial insights into which properties are essential for activity, guiding the design of new this compound derivatives with potentially enhanced efficacy.

Descriptor TypeExample DescriptorPotential Influence on Activity
ElectronicDipole MomentGoverns polar interactions with the target.
HydrophobicLogPAffects cell membrane permeability and binding to hydrophobic pockets.
StericMolecular VolumeDetermines the fit within the receptor's binding site.
H-BondingNumber of H-bond donors/acceptorsCrucial for specific recognition and binding affinity.

Pharmacophore Modeling and Ligand Design Principles from a Computational Perspective

A pharmacophore is the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. slideshare.netnih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. nih.gov Pharmacophore modeling is a powerful tool in ligand-based drug design, especially when the 3D structure of the biological target is unknown. creative-biolabs.comyoutube.comdergipark.org.tr

A pharmacophore model for a class of compounds including this compound could be developed by superimposing a set of known active molecules and identifying the common chemical features and their spatial relationships. creative-biolabs.com For this compound, the key pharmacophoric features would likely be:

A hydrogen bond donor (the -OH group).

A hydrogen bond acceptor (the oxygen lone pairs).

Another hydrogen bond acceptor or positive ionizable feature (the nitrogen atom).

Hydrophobic features (the methyl groups and parts of the pyrrolidine ring).

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large virtual databases of compounds to identify new molecules that match the pharmacophore and are therefore likely to be active. dergipark.org.tr This model also provides a blueprint for the de novo design of novel ligands, guiding chemists on where to place specific functional groups on the this compound scaffold to optimize interactions with the target, such as a kinase. nih.govtiu.edu.iq

Chemical Transformations and Derivative Research of 1,4 Dimethylpyrrolidin 3 Ol

Synthesis and Characterization of Functionalized 1,4-Dimethylpyrrolidin-3-ol Derivatives

The inherent functionalities of this compound, namely the pyrrolidine (B122466) ring and the hydroxyl group, offer versatile handles for chemical modification. Researchers have capitalized on these features to synthesize a diverse array of derivatives with tailored properties.

Substitution Reactions on the Pyrrolidine Ring

The pyrrolidine ring, while generally stable, can undergo substitution reactions to introduce new functional groups. These modifications can significantly alter the steric and electronic properties of the molecule, influencing its reactivity and potential applications. Research in this area often focuses on creating libraries of compounds for screening in various chemical and biological assays.

Modifications of the Hydroxyl Group

The hydroxyl group of this compound is a prime site for derivatization. Standard organic transformations can be employed to convert the hydroxyl group into a variety of other functionalities.

For instance, esterification and etherification reactions are commonly used to append different organic moieties. These reactions can be used to modulate the lipophilicity and other physicochemical properties of the resulting derivatives. The development of chemoselective reactions has been a significant area of interest, allowing for the targeted modification of the hydroxyl group even in the presence of other reactive functionalities. nih.gov One strategy involves the use of a solid-supported benzylic chlorodiethylsilane moiety, which can selectively form a silyl (B83357) ether bond with a hydroxyl group. nih.gov Another approach for direct conversion of a hydroxyl group to a halogen involves a visible-light-activated photocatalyst. nih.gov

Quaternary Ammonium (B1175870) Salt Derivatives Derived from Pyrrolidinols

The tertiary amine of the this compound can be readily quaternized to form quaternary ammonium salts. These salts have garnered significant attention due to their diverse applications. The synthesis typically involves the reaction of the parent pyrrolidinol with an alkyl halide. This process introduces a permanent positive charge on the nitrogen atom, which can confer unique properties to the molecule.

Pyrrolidinium (B1226570) compounds, a class of quaternary ammonium salts, have shown potential in pharmaceuticals as intermediates for biologically active molecules and in materials science for the development of ionic liquids. ontosight.ai The general structure of these salts consists of a pyrrolidine ring with various substituents attached to the nitrogen atom. ontosight.ai The synthesis of novel quaternary ammonium derivatives of similar heterocyclic systems, such as 4-pyrrolidino pyridine (B92270), has been achieved through facile one-pot syntheses, yielding compounds with confirmed molecular structures via NMR spectroscopy and X-ray diffraction techniques. researchgate.net

Table 1: Examples of Quaternary Ammonium Salt Derivatives Derived from Pyrrolidine Scaffolds

Derivative NameParent PyrrolidineQuaternizing AgentPotential Application
Alkyl lower-alkyl pyrrolidinium chloridesN-alkylpyrrolidineLower-alkyl chlorideMicrobiologically active compounds google.com
3-hydroxy-3-phenyl-1,1,2-trimethylpyrrolidinium iodide propionate3-hydroxy-3-phenyl-1,2-dimethylpyrrolidineMethyl iodide, Propionic anhydridePharmaceutical intermediates, Ionic liquids ontosight.ai
C-12 and C-16 alkyl chain pyrrolidine quaternary saltsN-propargylpyrrolidineDodecyl bromide, Hexadecyl bromideCorrosion inhibitors researchgate.net

Catalytic Applications of this compound and its Derivatives

The unique structural features of this compound and its derivatives make them attractive candidates for applications in catalysis. Their potential has been explored in both organocatalysis and as ligands in metal-catalyzed transformations.

Exploration in Organocatalysis and Metal-Catalyzed Transformations

Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering a sustainable alternative to metal-based catalysts. mdpi.com Pyrrolidine-based structures are central to many highly effective organocatalysts. dntb.gov.ua The field of organocatalysis has seen significant growth, with a focus on developing new catalysts and reactions. mdpi.com

Derivatives of this compound can be designed to act as organocatalysts for a variety of chemical transformations. For example, the hydroxyl group and the tertiary amine can act in concert to activate substrates and facilitate bond formation. The development of divergent annulations using pyrrolidinone-based systems highlights the versatility of pyrrolidine scaffolds in organocatalysis, where catalyst control can dictate the reaction pathway to form different complex spirocyclic architectures. nih.gov

In the realm of metal-catalyzed transformations, pyrrolidine-containing ligands are widely used to modulate the reactivity and selectivity of metal centers. The nitrogen and oxygen atoms of this compound and its derivatives can coordinate to a metal, forming a stable complex that can then catalyze a specific reaction. For instance, palladium complexes with nitrogen-containing ligands have been successfully used as catalysts in cross-coupling reactions like the Mizoroki-Heck reaction. researchgate.net

Role in the Design of Chiral Catalysts

The development of asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. Chiral pyrrolidine derivatives have played a pivotal role in this field.

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group. This inherent chirality can be exploited in the design of chiral catalysts. By using an enantiomerically pure form of this compound or its derivatives as a ligand or organocatalyst, it is possible to induce asymmetry in a chemical reaction, leading to the formation of an enantiomerically enriched product.

Recent advancements have seen the development of relay catalytic systems, such as a silver/chiral pyrrolidinopyridine system, for asymmetric cycloisomerization/(2 + 3) cycloadditions. nih.gov This highlights the ongoing innovation in creating sophisticated catalytic systems based on chiral pyrrolidine frameworks to achieve high levels of stereocontrol in complex chemical transformations. nih.gov

Utilization as a Building Block in Complex Molecule Synthesis.

General methodologies for utilizing pyrrolidine scaffolds in the synthesis of complex molecules are well-established. However, specific examples employing this compound as the starting material are not documented in the available literature.

Construction of Spiro and Polycyclic Systems.

The synthesis of spirocyclic and polycyclic systems containing a pyrrolidine ring is a significant area of research in organic chemistry, often utilizing methods like 1,3-dipolar cycloaddition reactions. researchgate.netnih.gov These reactions typically involve the in situ generation of an azomethine ylide from a precursor like N-benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine, which then reacts with a suitable dipolarophile to form the spirocyclic pyrrolidine core. researchgate.netnih.gov While these methods are effective for creating complex spiro-compounds, the literature reviewed does not report the use of this compound as a direct precursor or building block in these synthetic strategies.

Precursors for Other Nitrogen Heterocycles.

Pyrrolidine derivatives are frequently used as precursors for the synthesis of other nitrogen-containing heterocyclic compounds. This can involve ring-expansion, rearrangement, or functional group interconversion reactions to access a variety of scaffolds. However, no studies were found that specifically describe the conversion of this compound into other nitrogen heterocycles.

Investigations into the Photochemical and Electrochemical Reactivity of Pyrrolidinol Systems.

The photochemical and electrochemical behavior of nitrogen heterocycles is an active area of investigation, offering pathways to novel molecular structures and reactive intermediates. For instance, the photochemistry of 3,5-disubstituted 1,4-dihydropyridines has been explored. nih.gov Similarly, electrochemical methods have been applied to various nitrogen-containing compounds. researchgate.netresearchgate.net

Despite the interest in the reactivity of such systems, a specific investigation into the photochemical or electrochemical properties and reactivity of this compound or closely related pyrrolidinol systems could not be found in the surveyed literature. There is no available data on its behavior under photochemical irradiation or electrochemical conditions.

Compound Names Mentioned

As no specific reactions or compounds derived from this compound were found, a table of related compound names cannot be generated.

Mechanistic Molecular Interaction Studies in Vitro and in Silico of 1,4 Dimethylpyrrolidin 3 Ol Analogues

Investigations of Molecular Target Binding and Recognition

The biological activity of 1,4-Dimethylpyrrolidin-3-ol analogues stems from their ability to bind to specific molecular targets, primarily proteins such as receptors and enzymes. The non-planarity of the pyrrolidine (B122466) ring allows for a three-dimensional exploration of the pharmacophore space, enabling precise interactions within the binding pockets of these targets. nih.govnih.gov The stereochemistry of substituents on the pyrrolidine ring is a critical factor, as different stereoisomers can exhibit vastly different binding modes and biological profiles. nih.govnih.gov

In silico studies, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are instrumental in predicting and analyzing these binding events. scispace.commdpi.comresearchgate.net For instance, docking studies on spiro[pyrrolidine-oxindole] derivatives have been used to understand their mode of interaction with the MDM2 protein, a key regulator of the p53 tumor suppressor. scispace.com These computational models help identify crucial amino acid residues responsible for the ligand-protein interaction and predict the binding affinity. scispace.com Similarly, studies on pyrrolidine bis-cyclic guanidine analogues targeting melanocortin receptors (MC3R and MC4R) have been used to define the common agonist pharmacophore required for activity. nih.gov

In vitro assays provide experimental validation for these computational predictions. For example, biochemical and biophysical assays on antiestrogen benzopyran derivatives containing a 3-R-methylpyrrolidine moiety have provided a molecular explanation for how stereospecific orientation dictates the binding mode within the estrogen receptor's hormone-binding pocket. nih.gov

At the molecular level, the interaction between a pyrrolidine-based ligand and its receptor is governed by a combination of non-covalent forces. These include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Molecular docking simulations are a key tool for visualizing these interactions.

For example, docking studies of spiro[oxindole-2,3′-pyrrolidine] derivatives with the enzyme glucosamine-6-phosphate synthase revealed specific hydrogen bonding and hydrophobic interactions within the active site. mdpi.com In another study, the most active spiro[pyrrolidin-3,2-oxindoles] designed to inhibit the MDM2-p53 interaction showed high binding affinity, with docking simulations highlighting the key residues responsible for the interaction. scispace.com The stability of these ligand-receptor complexes is often further assessed using molecular dynamics (MD) simulations, which confirm the conformational stability of the docked pose over time. scispace.com

Analogues of this compound can act as enzyme inhibitors, modulating biological pathways through various mechanisms. Inhibition can be either reversible or irreversible. libretexts.orglibretexts.org

Reversible Inhibition : This occurs through non-covalent binding. A competitive inhibitor, which often structurally resembles the enzyme's natural substrate, competes for binding at the active site. libretexts.orglibretexts.org For instance, studies on pyrrolidine-2,3-dione derivatives as inhibitors of P. aeruginosa penicillin-binding protein 3 (PBP3) showed that several compounds competed with a fluorescent penicillin V derivative (Bocillin FL) for the active site, indicating a competitive binding mechanism. nih.gov

Irreversible Inhibition : This involves the formation of a strong, often covalent, bond between the inhibitor and the enzyme, permanently inactivating it. libretexts.orglibretexts.org

The development of polyhydroxylated pyrrolidines, which act as sugar mimics, provides an example of mechanism-based enzyme inhibition. These compounds are designed to mimic the transition state of carbohydrate processing enzymes, such as α-glucosidase and aldose reductase, thereby acting as potent dual-target inhibitors. nih.gov In vitro enzyme kinetics assays are essential for characterizing the inhibitory mechanism and potency (e.g., IC50 values) of these compounds. nih.govmonash.edu

Allosteric Regulation and Conformational Changes Induced by Molecular Binding

Beyond binding to the primary (orthosteric) active site, pyrrolidine analogues can also bind to topographically distinct allosteric sites on a receptor or enzyme. nih.gov This allosteric binding induces a conformational change in the protein, which in turn modulates the binding or efficacy of the primary endogenous ligand. nih.govyoutube.com This approach offers the potential for greater target selectivity, as allosteric sites are often less conserved across receptor subtypes than orthosteric sites. youtube.com

A notable example is the development of N-aryl pyrrolidinonyl oxadiazoles as modulators of the metabotropic glutamate receptor 5 (mGluR5). nih.gov Depending on the substitution pattern, these compounds can act as either positive allosteric modulators (PAMs), which potentiate the receptor's response, or negative allosteric modulators (NAMs), which reduce it. nih.gov Similarly, certain pyrrolone derivatives have been identified as intracellular allosteric modulators for chemokine receptors CCR1 and CCR2. acs.org

Ligand binding, whether orthosteric or allosteric, inherently involves conformational changes in the target protein. nih.govresearchgate.net While major backbone movements can occur, ligand-induced changes often involve the reorientation of amino acid side chains within the binding pocket to accommodate the ligand. nih.gov These subtle shifts are critical for achieving optimal binding and can significantly impact the ligand's affinity and functional effect. nih.gov Understanding these ligand-induced conformational shifts is essential for accurately predicting binding modes and designing ligands with specific functional outcomes. nih.gov

Mechanistic Insights from In Vitro Biochemical Assays

In vitro biochemical assays are indispensable for experimentally quantifying the interactions between this compound analogues and their molecular targets. These assays provide the critical data needed to validate computational models and understand the structure-activity relationships (SAR) that govern a compound's potency and selectivity.

Commonly used techniques include fluorescence-based assays and radioligand binding assays. For example, a fluorimetric assay was used to evaluate the ability of 1-benzyl-pyrrolidine-3-ol analogues to activate caspase-3, a key enzyme in apoptosis. monash.edu In the study of PBP3 inhibitors, fluorescence polarisation was used to measure the displacement of a fluorescent ligand from the enzyme's active site, confirming competitive binding. nih.gov

The strength of the interaction between a ligand and its target is quantified by its binding affinity. This is typically expressed using several key parameters:

Dissociation Constant (Kd) : Represents the concentration of a ligand at which half of the target binding sites are occupied at equilibrium. A lower Kd value indicates higher binding affinity.

Inhibitory Constant (Ki) : The dissociation constant of an enzyme-inhibitor complex, indicating the concentration required to produce half-maximum inhibition.

IC50 (Half-maximal inhibitory concentration) : The concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%. It is important to note that the IC50 value is dependent on experimental conditions and is not always a direct measure of Kd, though the two can be related. nih.gov

EC50 (Half-maximal effective concentration) : The concentration of a ligand that induces a response halfway between the baseline and maximum after a specified exposure time. It is used to measure the potency of agonists.

The following table presents binding and activity data for various pyrrolidine analogues against their respective targets, as determined through in vitro assays.

Compound ClassTargetAssay TypeParameterValue (nM)
Pyrrolidine bis-cyclic guanidine (cpd. 2718.001)Melanocortin 3 Receptor (mMC3R)Reporter Gene AssayEC50310
Pyrrolidine bis-cyclic guanidine (cpd. 2718.002)Melanocortin 3 Receptor (mMC3R)Reporter Gene AssayEC50210
Pyrrolone Derivative (cpd. 6)CC Chemokine Receptor 1 (CCR1)Radioligand BindingKi56
Pyrrolone Derivative (cpd. 6)CC Chemokine Receptor 2 (CCR2)Radioligand BindingKi81
Pyrrolidine-2,3-dione (cpd. 1)P. aeruginosa PBP3S2dfluo AssayIC5014,000
Pyrrolidine-2,3-dione (cpd. 2)P. aeruginosa PBP3S2dfluo AssayIC5030,000
(3S,4S)-4-aminopyrrolidine-3-ol derivative (cpd. 92a)Beta-secretase 1 (BACE1)Enzyme Inhibition AssayIC5050

This table is generated from data found in the cited research articles. nih.govnih.govnih.govacs.org

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand Efficiency (LE) is a metric used to assess how effectively a molecule binds to its target relative to its size (typically measured by the number of non-hydrogen atoms). semanticscholar.org It helps prioritize compounds that make efficient use of their atoms to achieve binding, which is a desirable trait for developing drug candidates with favorable properties.

LE is calculated from the binding free energy (ΔG) and the number of non-hydrogen atoms (NHA): LE = -ΔG / NHA

A higher LE value indicates that a smaller, more efficient molecule is achieving a given level of potency. This concept is particularly valuable when evaluating initial hits from screening campaigns, as a fragment with weak affinity but high LE may represent a better starting point for optimization than a larger, more potent molecule with low efficiency.

Selectivity refers to a ligand's ability to bind to its intended target with higher affinity than to other, off-target molecules. High selectivity is crucial for minimizing side effects. For pyrrolidine analogues, selectivity is often assessed by comparing binding affinities or inhibitory activities against a panel of related receptors or enzymes. For example, pyrrolidine bis-cyclic guanidine compounds were evaluated for their activity at multiple melanocortin receptor subtypes (MC1R, MC3R, MC4R, MC5R) to determine their selectivity profile. nih.gov

The following table provides an example of how IC50 and Ligand Efficiency are used to evaluate a series of antiplasmodial compounds, demonstrating the importance of substitution patterns on activity and efficiency. mdpi.com

CompoundTargetIC50 (µM)Selectivity Index
N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide (51)P. falciparum NF540.0341526
4-ethoxy-3-methoxy analogue (52)P. falciparum NF540.275≤ 31.54

Data adapted from structure-activity relationship studies on 1,2,5-oxadiazole analogues. The Selectivity Index (S.I.) is the ratio of cytotoxicity (IC50 on L-6 cells) to antiplasmodial activity (IC50 on P. falciparum). mdpi.com These data show that while both compounds are active, compound 51 is significantly more potent and vastly more selective, making it a much more promising candidate.

Computational Prediction of Binding Modes and Interaction Dynamics

In the quest to understand the therapeutic potential of novel chemical entities, computational studies, including in silico and in vitro models, have become indispensable. These methods provide critical insights into the molecular interactions that govern the efficacy of drug candidates. For analogues of this compound, specifically those based on the 1-benzylpyrrolidin-3-ol scaffold, computational approaches have been pivotal in elucidating their binding mechanisms to protein targets. Such studies are crucial for the rational design and optimization of these compounds as potential therapeutic agents.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For analogues of this compound, specifically a series of 1-benzylpyrrolidin-3-ol derivatives, molecular docking simulations have been instrumental in identifying their binding modes within the active site of specific protein targets, such as caspase-3, a key enzyme in the apoptotic pathway. researchgate.net

Studies have identified lead compounds, for instance, certain 1-benzylpyrrolidin-3-ol analogues, that exhibit selective cytotoxicity towards cancer cell lines. researchgate.net Molecular docking of these lead compounds into the active site of caspase-3 has revealed key non-covalent interactions that are crucial for their binding affinity. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces with key amino acid residues within the enzyme's active site. researchgate.net

For example, the docking of lead compounds has shown interactions with critical residues in the caspase-3 active site. The stability of the resulting ligand-protein complexes is a key determinant of the compound's inhibitory potential. researchgate.net The detailed interactions of two lead 1-benzylpyrrolidin-3-ol analogues, designated as compounds 5j and 5p, with the active site of caspase-3 are summarized in the interactive table below.

Interactive Table: Predicted Interactions of 1-Benzylpyrrolidin-3-ol Analogues with Caspase-3 Active Site

Compound Interacting Residues Type of Interaction
Compound 5j TYR204, TRP206 π-π stacking
SER205, ARG207 Hydrogen Bonding
PHE256 Hydrophobic
Compound 5p HIS121, GLY122 Hydrogen Bonding
TRP206, PHE256 Hydrophobic
TYR204 π-π interaction

These simulations provide a static but insightful picture of the potential binding poses, guiding further structural modifications to enhance potency and selectivity. The insights gained from these docking studies are foundational for understanding the structure-activity relationships within this class of compounds. researchgate.net

While molecular docking provides a qualitative prediction of binding, more quantitative methods like Free Energy Perturbation (FEP) and binding energy calculations offer a more rigorous assessment of ligand affinity. FEP is a powerful computational method used to calculate the relative binding free energies of a series of related ligands to a common protein target. This method involves creating a non-physical, or alchemical, transformation between two ligands to compute the free energy difference of their binding.

For pyrrolidine-containing compounds, FEP has been employed to guide the optimization of lead compounds by predicting the impact of chemical modifications on binding affinity. The process involves extensive molecular dynamics (MD) simulations to sample the conformational space of the ligand-protein complexes and the unbound ligands in solution. The calculated relative binding free energies can then be compared with experimental data to validate the computational model and guide the design of new analogues with improved potency.

In addition to FEP, binding energy calculations using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often performed on the snapshots from MD simulations. These calculations provide an estimate of the absolute binding free energy by considering enthalpic contributions from molecular mechanics energies and entropic contributions from solvation.

Molecular dynamics simulations on the complexes of lead 1-benzylpyrrolidin-3-ol analogues with caspase-3 have indicated the stability of these complexes over simulation periods, such as 50 nanoseconds. researchgate.net This stability is a prerequisite for a compound to exert a sustained biological effect. The binding free energy, often denoted as ΔG_bind, is a critical parameter derived from these simulations. A more negative value of ΔG_bind indicates a stronger and more favorable interaction between the ligand and the protein.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,4-Dimethylpyrrolidin-3-ol, and what experimental parameters critically influence yield?

  • Methodological Answer : The synthesis of pyrrolidin-3-ol derivatives often involves multi-step reactions, including cyclization, reflux, and purification. For example, refluxing precursors in solvents like xylene or ethanol under controlled time (25–30 hours) and temperature is critical for ring closure and intermediate stabilization . Key parameters include stoichiometric ratios (e.g., 1:1.4 molar ratio of precursor to oxidizing agents like chloranil), solvent choice (polar vs. nonpolar), and post-reaction purification (e.g., recrystallization from methanol or DMF–EtOH mixtures). Yield optimization requires precise control of these variables and monitoring via TLC .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton and carbon environments, while X-ray crystallography resolves stereochemistry. For example, in analogous pyrrolidine derivatives, recrystallized solids are analyzed for purity (>95% by HPLC), and spectral data are cross-referenced with computational predictions (e.g., REAXYS databases) .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Common methods include solvent extraction, column chromatography, and recrystallization. For polar intermediates, aqueous workups (e.g., 5% NaOH washes) remove acidic byproducts, while nonpolar impurities are separated via fractional distillation. Recrystallization from methanol or DMF–EtOH (1:1) enhances purity, as seen in sulfonated pyrrole syntheses .

Advanced Research Questions

Q. How can computational tools like REAXYS or PISTACHIO databases aid in designing synthetic routes for this compound?

  • Methodological Answer : Databases provide retro-synthetic analysis and feasibility scoring. For instance, using the PISTACHIO_RINGBREAKER model, researchers evaluate precursor plausibility (threshold ≥0.01) and prioritize routes with minimal side reactions. Template-based strategies (e.g., Reaxys Biocatalysis) identify enzymatic or catalytic steps for stereoselective synthesis, reducing trial-and-error experimentation .

Q. How do researchers resolve contradictions in published data on reaction mechanisms for pyrrolidin-3-ol derivatives?

  • Methodological Answer : Contradictions (e.g., divergent yields from similar conditions) are addressed via systematic variable testing. For example, comparing condensation reactions under ionic liquid ([Sipmim]HSO₄) vs. traditional catalysts reveals solvent polarity’s role in intermediate stabilization. Kinetic studies (e.g., varying reflux time from 2–30 hours) and DFT calculations help identify rate-limiting steps .

Q. What strategies optimize enantiomeric excess (ee) in stereoselective syntheses of this compound?

  • Methodological Answer : Chiral auxiliaries or catalysts (e.g., (R)-BINOL) are employed. For example, in analogous diol syntheses, enantioselective reduction of ketones using NaBH₄ with chiral ligands achieves >90% ee. Post-synthesis, chiral HPLC or polarimetry quantifies stereochemical purity, while X-ray crystallography validates configurations .

Q. How are stability and degradation profiles of this compound characterized under varying conditions?

  • Methodological Answer : Accelerated stability studies involve exposing the compound to heat (40–60°C), humidity (75% RH), and UV light. HPLC-MS monitors degradation products (e.g., oxidation to pyrrolidinones), while kinetic modeling predicts shelf life. pH-dependent stability is assessed via buffer solutions (pH 1–13) to identify labile functional groups .

Data Analysis & Reporting

Q. What statistical methods are used to validate reproducibility in multi-step syntheses of pyrrolidin-3-ol derivatives?

  • Methodological Answer : Inter-laboratory reproducibility is assessed via ANOVA for yield variations across trials. For example, three independent syntheses under identical conditions (reflux time, solvent) are compared, with RSD <5% indicating robustness. Outliers are investigated using residual analysis to pinpoint procedural inconsistencies .

Q. How do researchers reconcile discrepancies between computational predictions and experimental results in route optimization?

  • Methodological Answer : Discrepancies (e.g., predicted high-yield routes failing in practice) are analyzed via sensitivity testing. Adjusting parameters like solvent polarity (measured by Kamlet-Taft scales) or catalyst loading aligns empirical data with models. Machine learning tools (e.g., Bayesian optimization) iteratively refine synthetic protocols .

Key Reference Tables

Parameter Typical Range Impact on Synthesis Evidence Source
Reflux Time2–30 hoursLonger times improve cyclization
Solvent PolarityXylene (nonpolar) vs. EtOH (polar)Affects intermediate solubility
Chiral Catalyst Loading0.1–5 mol%Higher loading increases ee
Purification MethodRecrystallization (MeOH/DMF)Enhances purity to >95%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.